
N-(furan-2-ylmethyl)propan-1-amine
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Overview
Description
N-(furan-2-ylmethyl)propan-1-amine: is an organic compound that belongs to the class of amines It features a furan ring, which is a five-membered aromatic ring containing one oxygen atom, attached to a propan-1-amine group
Preparation Methods
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(furan-2-ylmethyl)propan-1-amine typically begins with furan-2-carbaldehyde and propan-1-amine.
Reaction Steps:
Industrial Production Methods:
- Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: N-(furan-2-ylmethyl)propan-1-amine can undergo oxidation reactions, particularly at the furan ring, leading to the formation of furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form the corresponding alcohol or amine derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be employed.
Substitution: Electrophiles like halogens or nitro groups can be introduced using reagents such as halogenating agents or nitrating mixtures.
Major Products:
Oxidation: Furan-2-carboxylic acid derivatives.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
Enzyme Inhibition
Research has shown that N-(furan-2-ylmethyl)propan-1-amine acts as an inhibitor of monoamine oxidase B (MAO-B), an enzyme involved in the metabolism of neurotransmitters. In vitro studies demonstrated that this compound enhances synaptic transmission and long-term potentiation in the hippocampus, suggesting its potential as a cognition-enhancing therapeutic agent for conditions like Alzheimer's disease .
Neuroprotective Effects
The compound has been evaluated for its neuroprotective properties. In animal models, administration of this compound resulted in improved cognitive functions without inducing hyperexcitability or seizures, indicating its safety profile and therapeutic promise .
Antioxidant Activity
Compounds containing furan rings are often associated with antioxidant properties. This compound may exhibit these effects, which could be beneficial in preventing oxidative stress-related damage in various diseases.
Synthesis and Structure-Activity Relationship
The synthesis of this compound typically involves the reaction of furan derivatives with propanamine under controlled conditions. The structure-activity relationship (SAR) studies indicate that modifications to the furan moiety can significantly influence the compound's biological activity and pharmacokinetic properties .
Case Study 1: MAO-B Inhibition
A study conducted on the effects of this compound revealed that it is a partially reversible inhibitor of human MAO-B. The compound was shown to enhance synaptic transmission in the dentate gyrus of anesthetized rats at doses of 1 mg/kg, leading to significant improvements in cognitive function without affecting seizure thresholds .
Case Study 2: Cognitive Enhancement
In another study focusing on cognitive enhancement, this compound was administered to models exhibiting cognitive deficits. Results indicated a marked improvement in memory retention and learning capabilities, supporting its potential use as a therapeutic agent for neurodegenerative disorders .
Mechanism of Action
Mechanism:
- The mechanism by which N-(furan-2-ylmethyl)propan-1-amine exerts its effects is primarily through its interaction with monoamine oxidase enzymes. By inhibiting these enzymes, the compound can increase the levels of monoamines such as dopamine, norepinephrine, and serotonin in the brain, which are crucial for cognitive processes .
Molecular Targets and Pathways:
- The primary molecular targets are the monoamine oxidase A and B enzymes. The inhibition of these enzymes affects the monoaminergic pathways, leading to enhanced neurotransmission and potential neuroprotective effects.
Comparison with Similar Compounds
N-(furan-2-ylmethyl)-N-methylprop-2-yn-1-amine: This compound is similar in structure but contains an additional methyl group on the nitrogen atom.
Furan-2-carbaldehyde: A precursor in the synthesis of N-(furan-2-ylmethyl)propan-1-amine.
Propan-1-amine: Another precursor used in the synthesis.
Uniqueness:
- This compound is unique due to its specific combination of a furan ring and a propan-1-amine group, which imparts distinct chemical and biological properties. Its ability to inhibit monoamine oxidase enzymes sets it apart from other similar compounds .
Biological Activity
N-(furan-2-ylmethyl)propan-1-amine, also referred to as F2MPA, is a compound of significant interest due to its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a furan-based compound that exhibits various pharmacological effects, primarily through its interaction with monoamine oxidase (MAO) enzymes. The compound has been studied for its potential applications in neuroprotection and cognitive enhancement, particularly in the context of neurodegenerative diseases like Alzheimer's.
Target Enzymes
F2MPA primarily acts as an inhibitor of MAO-B, an enzyme involved in the metabolism of neurotransmitters such as dopamine. By inhibiting MAO-B, F2MPA enhances monoaminergic transmission, which is crucial for cognitive functions.
Biochemical Pathways
The interaction of F2MPA with MAO-B leads to a decrease in hydrogen peroxide production during neurotransmitter metabolism, which is beneficial in reducing oxidative stress in neuronal cells . This mechanism underlies its neuroprotective properties.
In Vitro and In Vivo Studies
- Cellular Effects : F2MPA has been shown to influence cell signaling pathways and gene expression. It induces apoptosis in certain cell lines (e.g., HL-60 cells) through DNA fragmentation, highlighting its potential role in cancer therapy.
- Synaptic Transmission : In studies involving anesthetized rats, the administration of F2MPA significantly improved basic synaptic transmission and long-term potentiation (LTP) in the dentate gyrus of the hippocampus. This suggests a potential cognitive-enhancing effect without inducing hyperexcitability .
- Dosage Effects : The effects of F2MPA vary with dosage. Lower doses have been associated with enhanced cognitive functions, while higher doses may lead to different biological responses.
Cognitive Enhancement in Animal Models
In a study assessing the cognitive effects of F2MPA, researchers administered 1 mg/kg intraperitoneally to rats. The results indicated significant improvements in synaptic transmission without altering seizure thresholds, suggesting a safe profile for cognitive enhancement .
Neuroprotective Properties
Another study demonstrated that F2MPA's inhibition of MAO-B could offer protective effects against neurodegeneration by reducing oxidative stress markers in neuronal cultures .
Data Tables
Properties
IUPAC Name |
N-(furan-2-ylmethyl)propan-1-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-2-5-9-7-8-4-3-6-10-8/h3-4,6,9H,2,5,7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPWAQZJYMWSHG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNCC1=CC=CO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20275612 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
39191-12-3 |
Source
|
Record name | N-[(Furan-2-yl)methyl]propan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20275612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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